molecular formula C24H40N8O4 B563131 Dipyridamole-D20 (Major) CAS No. 1189983-52-5

Dipyridamole-D20 (Major)

Cat. No.: B563131
CAS No.: 1189983-52-5
M. Wt: 524.758
InChI Key: IZEKFCXSFNUWAM-KHKAULECSA-N
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Description

  • Preparation Methods

    • The synthetic routes and reaction conditions for Dipyridamole-D20 (Major) are not explicitly mentioned in the search results.
    • For industrial production methods, further research would be needed.
  • Chemical Reactions Analysis

    • The types of reactions that Dipyridamole-D20 (Major) undergoes are not specified in the search results.
    • Common reagents and conditions used in these reactions are not provided.
    • Major products formed from these reactions are not mentioned.
  • Scientific Research Applications

      Dipyridamole-D20 (Major): has been used in various scientific research applications:

  • Mechanism of Action

    • The mechanism by which Dipyridamole-D20 (Major) exerts its effects involves:
      • Inhibition of nucleoside transport.
      • Increased adenosine levels.
      • Inhibition of platelet aggregation.
      • Vasodilation, especially in the coronary tree.
  • Comparison with Similar Compounds

    • Unfortunately, specific similar compounds are not mentioned in the search results.
    • it’s worth noting that Dipyridamole-D20 (Major) has unique properties due to its inhibition of nucleoside transport and its effects on adenosine levels.

    Please note that while I’ve provided information based on available sources, further research may be necessary to explore additional details about this compound

    Properties

    IUPAC Name

    2-[[2-[bis(2-hydroxyethyl)amino]-4,8-bis(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H40N8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30/h33-36H,1-18H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IZEKFCXSFNUWAM-KHKAULECSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2=NC(=NC3=C2N=C(N=C3N4C(C(C(C(C4([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])N(CCO)CCO)N(CCO)CCO)([2H])[2H])([2H])[2H])[2H]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H40N8O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    524.7 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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